molecular formula C15H10F3NO3 B12934706 Acridin-9(10H)-one 2,2,2-trifluoroacetate CAS No. 88147-33-5

Acridin-9(10H)-one 2,2,2-trifluoroacetate

Cat. No.: B12934706
CAS No.: 88147-33-5
M. Wt: 309.24 g/mol
InChI Key: FNEPMYWEHRHTDY-UHFFFAOYSA-N
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Description

Acridin-9(10H)-one 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by the presence of an acridinone core structure with a trifluoroacetate group attached, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridin-9(10H)-one 2,2,2-trifluoroacetate typically involves the reaction of acridin-9(10H)-one with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Acridin-9(10H)-one+Trifluoroacetic anhydrideAcridin-9(10H)-one 2,2,2-trifluoroacetate\text{Acridin-9(10H)-one} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Acridin-9(10H)-one+Trifluoroacetic anhydride→Acridin-9(10H)-one 2,2,2-trifluoroacetate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acridin-9(10H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridin-9(10H)-one derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridin-9(10H)-one derivatives with hydroxyl or carboxyl groups, while reduction may produce acridin-9(10H)-one derivatives with hydrogenated functional groups.

Scientific Research Applications

Acridin-9(10H)-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems and as a DNA intercalator for genetic research.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Acridin-9(10H)-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA, enzymes, and cellular receptors. The compound can intercalate into DNA, disrupting its structure and function, which may lead to inhibition of DNA replication and transcription. Additionally, the trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Acridin-9(10H)-one: The parent compound without the trifluoroacetate group.

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Acriflavine: An acridine derivative with antimicrobial properties.

Uniqueness

Acridin-9(10H)-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

88147-33-5

Molecular Formula

C15H10F3NO3

Molecular Weight

309.24 g/mol

IUPAC Name

10H-acridin-9-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H9NO.C2HF3O2/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13;3-2(4,5)1(6)7/h1-8H,(H,14,15);(H,6,7)

InChI Key

FNEPMYWEHRHTDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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